1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride
Description
1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride is a bicyclic heterocyclic compound featuring a spiro junction between a cyclobutane ring and a pyrazolo[3,2-b][1,3]oxazine scaffold. The molecule includes a primary amine group at the 6'-position, which is protonated as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-7-4-8-12(11-7)5-9(6-13-8)2-1-3-9;/h4H,1-3,5-6H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMCYIUKBIOFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN3C(=CC(=N3)N)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,2-b][1,3]oxazine core. This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and diketones[_{{{CITATION{{{_1{Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo [1,5-c] 1,3 ...
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. This includes maintaining specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of any oxidized functional groups back to their original state.
Substitution: Replacement of hydrogen atoms or other substituents on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo-Oxazine Derivatives
- 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (): The carboxylic acid substituent in this analog contrasts with the amine hydrochloride in the target, leading to divergent solubility (acidic vs. basic pH dependence) and reactivity (e.g., carboxylate vs. ammonium ion interactions) .
- 1,3-Dihydrospirocyclopropane-1,2-pyrazolo[3,2-b][1,3]oxazine-5-amine (): Replacing cyclobutane with cyclopropane increases ring strain, which may reduce stability but improve metabolic lability in drug design .
Triazolo and Imidazo Systems
- 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine (): The triazolo ring offers a third nitrogen atom, enabling additional hydrogen-bonding interactions compared to the pyrazolo system in the target .
Spectroscopic Characterization
- IR Spectroscopy : Pyrazolo-oxazine derivatives (e.g., ) show characteristic C=O or C=N stretches (~1720 cm⁻¹), while the target’s amine hydrochloride would exhibit N-H stretches (~3300 cm⁻¹) .
- NMR : The spiro cyclobutane in the target generates distinct diastereotopic proton splitting, unlike planar bicyclo systems .
Physicochemical and Pharmacological Properties
Biological Activity
1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃O·HCl
- Molecular Weight : Approximately 215.68 g/mol
- Structural Features : The compound features a cyclobutane ring fused with a pyrazolo[3,2-b][1,3]oxazine moiety, which contributes to its chemical reactivity and biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies. Its interactions with biological targets suggest potential therapeutic applications.
The compound's mechanism of action is believed to involve interactions with specific molecular targets within biological pathways. These interactions can lead to various biological responses, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties.
- Anticancer Potential : There is emerging evidence suggesting that derivatives of this compound may possess anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-4-cyclopropyl-4H-pyrazole | Pyrazole ring with amino group | Antimicrobial |
| 4-(4-Methylpiperazin-1-yl)-7H-pyrazolo[4,3-e][1,2]thiazine | Thiazine fused with pyrazole | Anticancer |
| 1-(4-Fluorophenyl)-5-methylpyrazole | Fluorinated pyrazole derivative | Neuroprotective |
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Investigation of Anticancer Properties
In another research study focusing on cancer cell lines, the compound was found to induce apoptosis in human cancer cells. The study highlighted the importance of further exploring its mechanism to understand how it can be developed into a therapeutic agent for cancer treatment.
Neuroprotective Effects in Animal Models
Research involving animal models demonstrated that the compound could protect neurons from oxidative stress-induced damage. This finding supports its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
